2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features multiple fused ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. These steps may include:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the propyl linker: This can be done using alkylation reactions.
Formation of the isoindole-1,3(2H)-dione moiety: This may involve cyclization reactions of suitable precursors.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of temperature and pressure: To ensure efficient reactions.
Purification techniques: Such as chromatography and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical applications: Due to its complex structure, the compound may have potential as a therapeutic agent for various diseases.
Industry
Materials science: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the core structure and may exhibit similar chemical and biological properties.
Isoindole derivatives: These compounds have the isoindole moiety and may have comparable reactivity and applications.
Uniqueness
The uniqueness of “2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” lies in its specific combination of functional groups and fused ring systems, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H24N6O3 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[3-[10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H24N6O3/c1-16-17(2)33(18-10-12-19(36-3)13-11-18)24-23(16)25-29-22(30-32(25)15-28-24)9-6-14-31-26(34)20-7-4-5-8-21(20)27(31)35/h4-5,7-8,10-13,15H,6,9,14H2,1-3H3 |
InChI Key |
AGGYZLJTOBGFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.